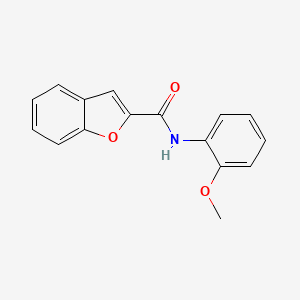![molecular formula C19H19N3O4 B5543480 2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide" involves multiple steps starting from basic precursors to the final complex molecule. For instance, compounds with similar structures have been synthesized by refluxing basic starting materials like 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a series of reactions involving hydrazine and aryl carboxaldehydes to introduce the desired functional groups (Rasool et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, and EIMS. These techniques provide insights into the spatial arrangement of atoms and the presence of specific functional groups within the molecule. For example, compounds bearing ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine groups have been structurally characterized to confirm the intended synthesis outcomes (Rasool et al., 2016).
Chemical Reactions and Properties
The chemical behavior of "2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide" can be inferred from related compounds, which exhibit a range of reactions based on their functional groups. The presence of the hydrazone group, for instance, allows for the formation of dimers through N—H⋯O hydrogen bonds, contributing to the compound's stability and solubility properties (Yu-Feng Li, Lian-cai Du, & F. Jian, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are vital for understanding how this compound interacts in different environments. For related compounds, single-crystal X-ray diffraction has been used to determine the crystal structure, revealing specific molecular conformations and packing arrangements in the solid state (T. V. Quoc et al., 2019).
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
One of the notable applications of similar hydrazone compounds includes their investigation in the context of nonlinear optical properties. For instance, a study involving the synthesis and characterization of hydrazones, including compounds with structural similarities to 2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, revealed their potential as candidates for optical device applications. These applications encompass optical limiters and optical switches, attributed to their effective optical power limiting behavior and third-order nonlinear optical properties, such as two-photon absorption, demonstrated using a single beam z-scan technique with nanosecond laser pulses at 532 nm (Naseema et al., 2010).
Carbonic Anhydrase Inhibitory Effects
Another research dimension explores the inhibition of human erythrocyte carbonic anhydrase isozymes I and II with a series of antioxidant phenols, highlighting the potential biochemical significance of phenol derivatives, which could share mechanistic insights applicable to the study of hydrazones like 2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide. These findings suggest a basis for exploring such compounds as enzyme inhibitors targeting carbonic anhydrase isoforms (Şentürk et al., 2009).
Antimicrobial and Antitumor Activities
The potential antimicrobial and antitumor activities of hydrazone derivatives also present an important area of research. Studies on new 4-oxo-thiazolidine-5-ylidenes and their reactions have demonstrated the synthesis of compounds with significant antitumor and antioxidant activities. This suggests the exploration of 2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide and similar compounds could yield valuable insights into new therapeutic agents (Aly et al., 2010).
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-14-5-10-18(15(2)12-14)26-13-19(23)21-20-11-3-4-16-6-8-17(9-7-16)22(24)25/h3-12H,13H2,1-2H3,(H,21,23)/b4-3+,20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXKXUUQMXKGF-YQJIRVCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-EN-1-ylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methylthieno[3,2-d]pyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5543401.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)
![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)
![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)